molecular formula C8H15NO2 B1463001 3-(1,3-Dioxolan-2-yl)piperidine CAS No. 1001939-65-6

3-(1,3-Dioxolan-2-yl)piperidine

Cat. No.: B1463001
CAS No.: 1001939-65-6
M. Wt: 157.21 g/mol
InChI Key: QAFXKOPNBQVMIE-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)piperidine is a chemical compound with the molecular formula C8H15NO2. It is characterized by the presence of a piperidine ring substituted with a 1,3-dioxolane moiety.

Mechanism of Action

Mode of Action

It is generally used as an intermediate in organic synthesis , suggesting that it may interact with its targets to form other biologically active compounds.

Biochemical Pathways

As an intermediate in organic synthesis , it may be involved in various biochemical reactions, leading to the formation of different compounds. The downstream effects of these reactions would depend on the specific compounds produced.

Result of Action

As an intermediate in organic synthesis , it may contribute to the formation of various biologically active compounds, and the effects would depend on the specific compounds produced.

Action Environment

The action, efficacy, and stability of 3-(1,3-Dioxolan-2-yl)piperidine can be influenced by various environmental factors . These factors could include temperature, pH, presence of other molecules, and the specific biological environment in which the compound is present.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-yl)piperidine typically involves the reaction of piperidine with a suitable dioxolane derivative. One common method involves the use of 1,3-dioxolane and piperidine under acidic conditions to facilitate the formation of the desired product. The reaction is usually carried out at room temperature with a catalyst such as hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperidine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse piperidine-based compounds .

Scientific Research Applications

3-(1,3-Dioxolan-2-yl)piperidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dioxolan-2-yl)piperidine is unique due to the presence of both a piperidine ring and a 1,3-dioxolane moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential in drug discovery further highlight its uniqueness .

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-7(6-9-3-1)8-10-4-5-11-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFXKOPNBQVMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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